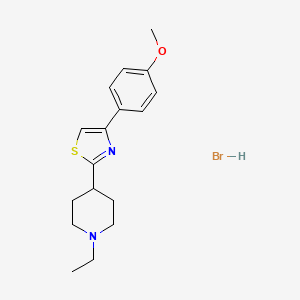![molecular formula C14H14O B14378774 2-Ethyl-4,5-dihydronaphtho[1,2-b]furan CAS No. 89506-70-7](/img/structure/B14378774.png)
2-Ethyl-4,5-dihydronaphtho[1,2-b]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4,5-dihydronaphtho[1,2-b]furan is a chemical compound belonging to the class of dihydronaphthofurans. These compounds are characterized by a fused ring structure that includes both a naphthalene and a furan ring. Dihydronaphthofurans are known for their diverse biological activities and have been found in various natural and synthetic products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,5-dihydronaphtho[1,2-b]furan can be achieved through several methods, including:
Annulation of Naphthols: This involves the reaction of naphthols with various reagents to form the fused ring structure.
Cycloaddition Reactions: These include [3 + 2], [4 + 1], and Diels–Alder reactions, which are commonly used to construct the dihydronaphthofuran ring system.
Intramolecular Transannulation: This method involves the rearrangement of existing ring structures to form the desired compound.
Friedel–Crafts Reactions: These are used to introduce substituents into the aromatic ring system.
Wittig and Claisen Rearrangements: These reactions are employed to form carbon-carbon bonds and rearrange existing structures.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of reagents .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where different substituents are introduced into the ring system.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl groups, and other substituents can be introduced using appropriate reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
2-Ethyl-4,5-dihydronaphtho[1,2-b]furan has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethyl-4,5-dihydronaphtho[1,2-b]furan involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- 2-Bromo-1-(1,2-dihydronaphtho[2,1-b]furan-2-yl)ethanone
- 2-Bromo-1-(2,3-dihydronaphtho[1,2-b]furan-2-yl)ethanone
Comparison: 2-Ethyl-4,5-dihydronaphtho[1,2-b]furan is unique due to its specific substituents and ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .
Propriétés
Numéro CAS |
89506-70-7 |
|---|---|
Formule moléculaire |
C14H14O |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
2-ethyl-4,5-dihydrobenzo[g][1]benzofuran |
InChI |
InChI=1S/C14H14O/c1-2-12-9-11-8-7-10-5-3-4-6-13(10)14(11)15-12/h3-6,9H,2,7-8H2,1H3 |
Clé InChI |
FHNQKDIIWSGVQV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(O1)C3=CC=CC=C3CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


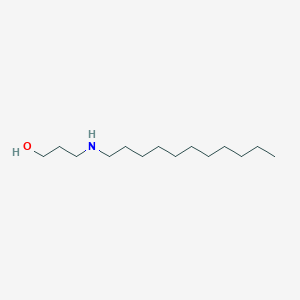
![1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene](/img/structure/B14378710.png)
![2,3,4-Trimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14378712.png)
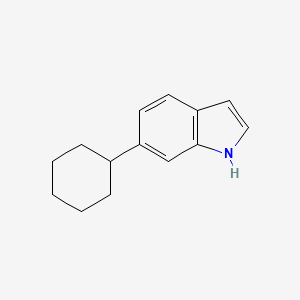

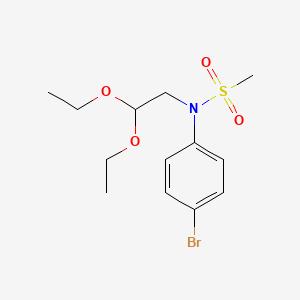



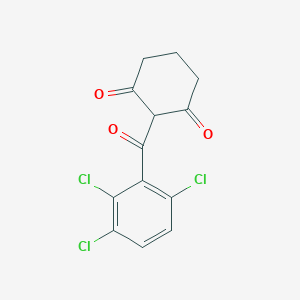
![3-[3-(Pyridin-3-YL)propoxy]propan-1-OL](/img/structure/B14378753.png)
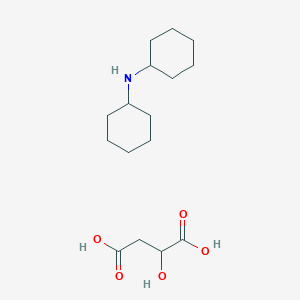
![S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate](/img/structure/B14378768.png)
